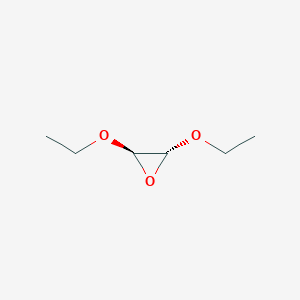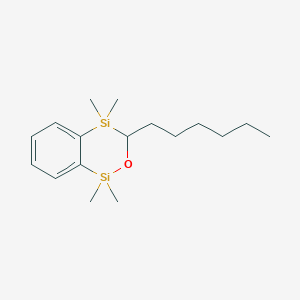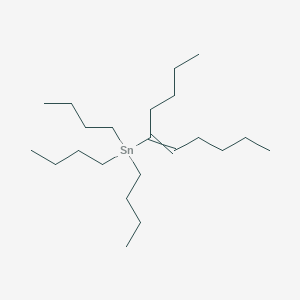
Tributyl(dec-5-EN-5-YL)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(dec-5-en-5-yl)stannane is an organotin compound, characterized by the presence of a tin atom bonded to three butyl groups and a dec-5-en-5-yl group. Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and as reagents in various coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(dec-5-en-5-yl)stannane can be synthesized through the hydrostannation of alkynes. The reaction typically involves the use of tributyltin hydride and a suitable catalyst, such as ruthenium complexes, under an inert atmosphere . The reaction conditions often include the use of dry solvents like tetrahydrofuran (THF) and the exclusion of moisture to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(dec-5-en-5-yl)stannane undergoes various types of chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond, which can cleave homolytically.
Substitution Reactions: It can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Radical Reactions: Common reagents include tributyltin hydride and radical initiators like azobisisobutyronitrile (AIBN).
Substitution Reactions: Palladium catalysts, such as palladium acetate, are often used in coupling reactions with aryl halides.
Major Products
The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, in radical reactions, the products can include reduced alkenes or alkanes, while in substitution reactions, the products are often aryl derivatives .
Applications De Recherche Scientifique
Tributyl(dec-5-en-5-yl)stannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in radical reactions and coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Material Science: It is used in the synthesis of organotin polymers and materials with unique electronic properties.
Medicinal Chemistry: Organotin compounds, including this compound, are investigated for their potential biological activities, such as anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of tributyl(dec-5-en-5-yl)stannane in radical reactions involves the homolytic cleavage of the tin-hydrogen bond to generate a tin-centered radical. This radical can then participate in various radical-mediated transformations, such as hydrogen atom transfer or addition to unsaturated bonds . In substitution reactions, the tin atom acts as a nucleophile, facilitating the formation of new carbon-tin bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the dec-5-en-5-yl group.
Tributyl(4,5-dihydrofuran-2-yl)stannane: Another organotin compound used in Stille coupling reactions.
Uniqueness
Tributyl(dec-5-en-5-yl)stannane is unique due to the presence of the dec-5-en-5-yl group, which can impart different reactivity and selectivity in chemical reactions compared to other organotin compounds. This makes it a valuable reagent in organic synthesis and material science .
Propriétés
Numéro CAS |
162375-22-6 |
|---|---|
Formule moléculaire |
C22H46Sn |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
tributyl(dec-5-en-5-yl)stannane |
InChI |
InChI=1S/C10H19.3C4H9.Sn/c1-3-5-7-9-10-8-6-4-2;3*1-3-4-2;/h9H,3-8H2,1-2H3;3*1,3-4H2,2H3; |
Clé InChI |
BRANMIUMBCLYAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C(CCCC)[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



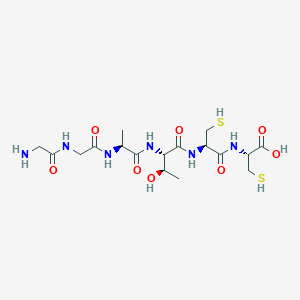
![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
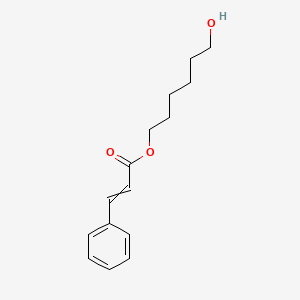
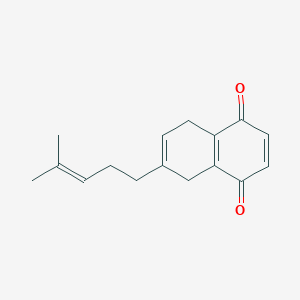
![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)

![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
![11-[2-(Methoxymethoxy)phenyl]undecan-1-OL](/img/structure/B14275435.png)
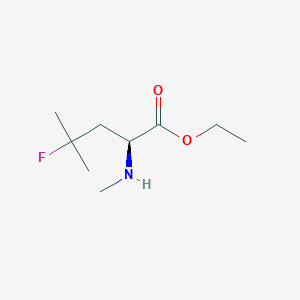
![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)
